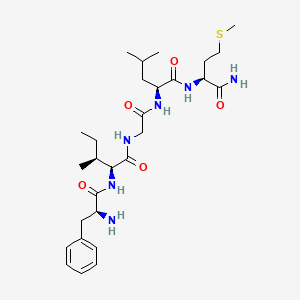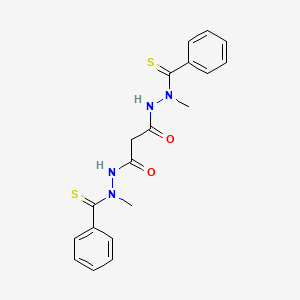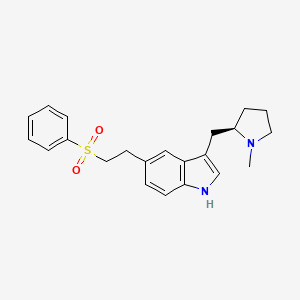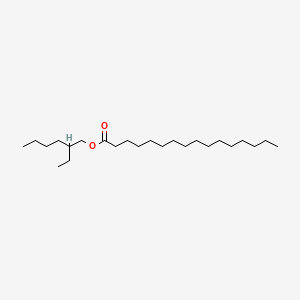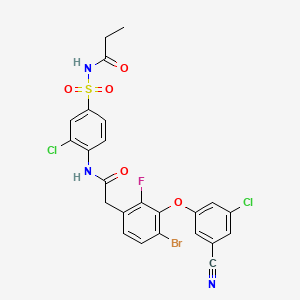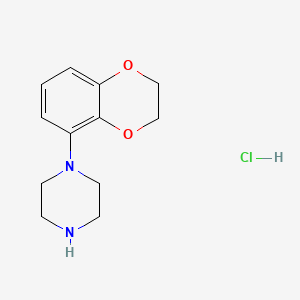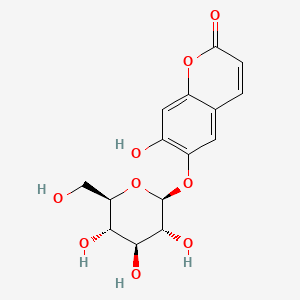
Esculin
Übersicht
Beschreibung
Esculin is a hydroxycoumarin that is the 6-O-beta-D-glucoside of esculetin . It is a glucoside found in the inner bark of the horse chestnut (Aesculus hippocastanum) and roots of the yellow jessamine (Gelsemium sempervirens) that absorbs ultraviolet rays .
Synthesis Analysis
The oligomerization of esculin, catalyzed by the laccase from Trametes versicolor, was realized in an attempt to improve the properties of this glycosidic coumarin . A whole-cell catalytic strategy for esculin acylation was developed to improve its lipophilicity .Molecular Structure Analysis
Esculin is structurally a hydroxycoumarin found in various medicinal plants . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The oxidative oligomerization of esculin by laccase from Trametes versicolor was performed in the presence of ethanol, a biocompatible co-solvent for food and nutraceutical applications . The enzymatic polymerization of several phenolic species like hydroxybenzene, cresol, cardanol, catechol, catechin, or rutin was already reported .Physical And Chemical Properties Analysis
Esculin has a molecular formula of C15H16O9 and a molecular weight of 340.28 g/mol . It has a role as an antioxidant and a metabolite. It is a beta-D-glucoside and a hydroxycoumarin .Wissenschaftliche Forschungsanwendungen
Pharmacological Activities
Esculin is the main active ingredient of the traditional Chinese medicine Cortex Fraxini . It has been reported to have a variety of pharmacological effects, including anti-pathogenic, anti-inflammatory, analgesic, anti-cancer, antioxidative stress, neuroprotective, and vascular protective effects .
Synthesis of Esculetin
Esculetin, a derivative of Esculin, has been synthesized using p-Benzoquinone, acetic anhydride, and sulfuric acid as raw materials . This synthesis process has been studied and documented, providing a pathway for the production of Esculetin .
Antioxidant Properties
Esculin has immense antioxidative potential . It contains two hydroxyl groups, which enhance its ability to function as an antioxidant by inhibiting oxidative stress in pathological conditions . It can also promote the expression of various endogenous antioxidant proteins, such as superoxide dismutase, glutathione peroxidase, and glutathione reductase .
Anti-Inflammatory Properties
Esculin has been found to have anti-inflammatory properties . It can inhibit the activation of NF-κB and MPAK pathway, and inflammatory cytokine production .
Therapeutic Applications in Arthritis
Esculin has been found to be effective in the treatment of arthritis . It can reverse the factors causing bone and joint deterioration in arthritis, thereby relieving the disease condition .
Therapeutic Applications in Liver Fibrosis
Esculin therapy can inhibit lipid peroxidation caused by upregulation of TGF-β-mediated expression and dysfunction of antioxidant enzymes, thus reducing liver fibrosis by acting on the PI3K/FoxO1 pathway .
Therapeutic Applications in Diabetes
Esculin has been found to influence the glycemic index, making it a potential therapeutic agent for diabetes .
Therapeutic Applications in Cancer
Esculin has been found to have anti-cancer properties . It can inhibit the abnormal functioning of genes in cancer and hepatic failures .
Wirkmechanismus
Target of Action
Esculin, also known as aesculin, primarily targets Toll-like receptor 4 (TLR4) . TLR4 is a protein that plays a vital role in the immune system, particularly in the activation of innate immunity. It recognizes pathogen-associated molecular patterns and triggers an immune response .
Mode of Action
Esculin interacts with TLR4 to protect against lipopolysaccharide (LPS)-induced septic cardiomyopathy . It binds to TLR4, which can alleviate LPS-induced septic cardiomyopathy, improving heart injury and function . Additionally, esculin is reported to inhibit catabolic enzymes such as hyaluronidase and collagenase, thus preserving the integrity of the perivascular connective tissue .
Biochemical Pathways
Esculin affects several biochemical pathways. It has been identified as a potential Wnt-β-catenin pathway inhibitor by disrupting the formation of the β-catenin-Tcf complex . It also activates the Nrf2/GPX4 signaling pathway , which plays a crucial role in oxidative stress response and inflammation. Furthermore, esculin can reverse LPS-induced upregulation of TLR4 and NF-κB p65 phosphorylation .
Pharmacokinetics
It is known that the oral bioavailability of esculin is low . The extensive glucuronidation is described to be the main metabolic pathway of esculin .
Result of Action
The molecular and cellular effects of esculin’s action are diverse. It improves capillary permeability and fragility, focusing on capillary protection . It also inhibits the proliferation of certain cancer cells, regulates epithelial-mesenchymal transition (EMT) of the cells via the down-regulation of vimentin and Snail, and up-regulation of E-cadherin expressions .
Action Environment
Environmental factors can influence the action of esculin. For instance, fluctuations in cotyledon sucrose levels influence phloem velocity rapidly, supporting the pressure-flow model of phloem transport . Under acute changes in light levels, the phloem velocity mirrored changes in the expression of AtSUC2 . This suggests that under certain environmental conditions, transcriptional regulation may affect the abundance of AtSUC2, and thus regulate the phloem transport velocity .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O9/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-3-6-1-2-11(18)22-8(6)4-7(9)17/h1-4,10,12-17,19-21H,5H2/t10-,12-,13+,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCADAYNFIFUHF-TVKJYDDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)OC2=CC(=C(C=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045318 | |
| Record name | Esculin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aesculin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030820 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The main activities of Esculine focus on capillary protection, as it improves capillary permeability and fragility. It is reported to inhibit catabolic enzymes such as hyaluronidase and collagenase, thus preserving the integrity of the perivascular connective tissue. Esculine also showed good antioxidant properties, protecting triglycerides against auto-oxidation at high temperatures . The antioxidant property might as well explain some of the anti-inflammatory activity of the product, making it a suitable product for after sun treatments, for example. | |
| Record name | Esculin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13155 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Esculin | |
CAS RN |
531-75-9 | |
| Record name | Esculin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=531-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Esculin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Esculin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13155 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2H-1-Benzopyran-2-one, 6-(.beta.-D-glucopyranosyloxy)-7-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Esculin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aesculin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.744 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Esculin, Aesculin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESCULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y1L18LQAF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Aesculin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030820 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
205 °C | |
| Record name | Aesculin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030820 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Esculin has the molecular formula C15H16O9 and a molecular weight of 340.29 g/mol [, ].
A: Yes, Esculin exhibits characteristic spectroscopic properties. For instance, its ultraviolet (UV) spectrum shows maximum absorption at approximately 334-344 nm [, , ]. In fluorescence spectroscopy, it displays excitation and emission wavelengths around 230 nm and 460 nm, respectively []. Various studies have employed these spectroscopic properties for analytical purposes, including determining Esculin concentrations in biological samples and pharmaceutical preparations [, , ].
A: Molecular docking studies have been employed to investigate the binding interactions of Esculin with proteins, such as bovine serum albumin (BSA) []. These studies provide insights into the binding affinity, binding sites, and the types of interactions involved in the complex formation [].
A: Studies on Esculin derivatives, specifically acylated derivatives with varying acyl chain lengths, reveal the impact of structural modifications on its properties and activities []. Increasing the acyl chain length enhances Esculin's lipophilicity, influencing its cellular transport and antioxidant capacity [].
ANone: Specific SHE regulations regarding Esculin may vary depending on the geographical region and intended application. It's crucial to consult relevant regulatory guidelines and safety data sheets for comprehensive information.
A: Studies in rats indicate that Esculin is rapidly absorbed after intravenous administration, with a half-life (T1/2α) of approximately 0.196 hours []. After oral administration, it exhibits site-specific absorption in the intestine, with the duodenum and jejunum displaying higher absorption rates compared to the ileum [].
ANone: Currently, limited information is available regarding specific resistance mechanisms to Esculin. Further research is needed to explore this aspect comprehensively.
ANone: While Esculin is generally considered safe for consumption in moderate amounts, further research is necessary to fully understand its long-term safety profile, especially regarding potential adverse effects from prolonged or high-dose exposure.
A: Research has explored the use of deacetylated gellan gum as a potential carrier for delivering Esculin to the posterior segment of the eye []. This suggests that developing specific drug delivery systems could enhance Esculin's therapeutic efficacy by improving its targeting to specific tissues.
ANone: While Esculin's therapeutic benefits are linked to its modulation of oxidative stress and inflammatory pathways, specific biomarkers for predicting its efficacy or monitoring treatment response need further investigation.
ANone: Several analytical methods are employed for Esculin quantification, including:
- High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection [, , , , , , ]. This technique offers high sensitivity and selectivity for separating and quantifying Esculin in various matrices, including plant extracts, pharmaceutical formulations, and biological samples.
- High-Performance Thin-Layer Chromatography (HPTLC) [, ]. This method is valuable for rapid screening and quantitative analysis of Esculin in plant extracts and formulations.
- Micellar Electrokinetic Chromatography (MEKC) []. This technique provides a fast and efficient way to separate and quantify Esculin, especially in pharmaceutical preparations.
- Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (LC-QTOF-MS/MS) []. This highly sensitive and selective method is particularly useful for pharmacokinetic studies, enabling accurate quantification of Esculin in biological samples.
- Spectrophotometry []. This technique, utilizing UV-Visible light absorption, is a simpler alternative for quantifying Esculin, especially in less complex matrices.
ANone: Information regarding the ecotoxicological effects and environmental degradation of Esculin is limited. Further research is needed to understand its potential impact on the environment and to develop strategies for mitigating any negative effects.
A: Esculin exhibits poor solubility in lipid-based media, which can limit its oral bioavailability []. Enhancing its lipid solubility, potentially through chemical modification or formulation strategies, could improve its absorption and therapeutic efficacy.
ANone: Analytical methods for quantifying Esculin undergo rigorous validation procedures to ensure accuracy, precision, specificity, linearity, range, detection limit, quantification limit, robustness, and stability. These validation parameters guarantee the reliability and reproducibility of analytical data.
ANone: Quality control of Esculin involves establishing specifications and standards for its identity, purity, potency, and stability. These standards ensure consistency and quality throughout the manufacturing process and in the final product.
ANone: Limited information is available on the immunogenicity of Esculin. Further research is necessary to investigate its potential to elicit an immune response.
ANone: Data on Esculin's interactions with drug transporters is scarce. Further investigation is needed to explore its potential to modulate the activity of drug transporters and the implications for its absorption, distribution, and excretion.
ANone: The potential of Esculin to induce or inhibit drug-metabolizing enzymes is not well-characterized. Further research is required to determine if Esculin impacts the metabolism of co-administered drugs.
ANone: As a naturally occurring compound, Esculin is generally considered biocompatible. Information regarding its biodegradability is limited and requires further investigation.
ANone: Other coumarin derivatives or compounds with similar pharmacological activities could serve as potential alternatives to Esculin, depending on the specific therapeutic application.
ANone: Appropriate waste management practices for Esculin should adhere to local regulations and guidelines for handling chemical waste.
ANone: Various research databases, scientific journals, and online platforms provide access to scientific literature, analytical methods, and research data related to Esculin.
A: Esculin, derived from natural sources, has a long history of use in traditional medicine. Its presence in Cortex Fraxini highlights its significance in traditional Chinese medicine for treating various ailments [, , ]. Over time, scientific research has shed light on its pharmacological properties, prompting further investigation into its therapeutic potential.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




